1-[(4-Aminophenyl)methyl]pyrrolidin-2-one
Description
Significance of Pyrrolidin-2-one Scaffolds in Modern Organic and Medicinal Chemistry
The pyrrolidin-2-one, or γ-lactam, ring is a privileged scaffold in modern organic and medicinal chemistry. researchgate.net This five-membered nitrogen-containing heterocycle is a core component of a vast number of natural products and synthetic compounds with significant biological activities. researchgate.net Its importance is underscored by its presence in a range of pharmaceuticals, including nootropic drugs like piracetam (B1677957) and its analogs, which are used to enhance cognitive function. wikipedia.org
The versatility of the pyrrolidin-2-one scaffold stems from several key features:
Structural Rigidity and 3D Character : Unlike flat, aromatic systems, the saturated pyrrolidinone ring provides a three-dimensional structure that allows for more precise spatial orientation of functional groups. This is crucial for specific interactions with biological targets like enzymes and receptors. nih.govresearchgate.net
Hydrogen Bonding Capability : The lactam moiety contains both a hydrogen bond donor (N-H, if unsubstituted) and a hydrogen bond acceptor (C=O), facilitating interactions with biological macromolecules.
Synthetic Accessibility : Numerous synthetic methods have been developed for the construction and functionalization of the pyrrolidinone ring, allowing for the creation of diverse molecular libraries for drug discovery. acs.orgorganic-chemistry.org
Favorable Physicochemical Properties : Pyrrolidinone derivatives often exhibit favorable properties for drug development, including metabolic stability and good solubility.
These characteristics have led to the exploration of pyrrolidinone derivatives for a wide array of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and neuroprotective agents. ontosight.aiscilit.com The scaffold's ability to serve as a versatile building block continues to make it a focal point of research in the quest for novel bioactive compounds. scilit.com
Structural Elucidation and Research Rationale for 1-[(4-Aminophenyl)methyl]pyrrolidin-2-one
The structure of this compound features a pyrrolidin-2-one ring where the nitrogen atom is substituted with a benzyl (B1604629) group, which in turn is functionalized with an amino group at the para-position of the phenyl ring.
Structural Features:
Pyrrolidin-2-one Core : Provides the foundational five-membered lactam structure.
Methylene (B1212753) Bridge : A -CH₂- group links the pyrrolidinone nitrogen to the phenyl ring, providing flexibility.
4-Aminophenyl Group (p-Aniline moiety) : An aromatic ring with a primary amine substituent, which can act as a key pharmacophore, a hydrogen bond donor, and a site for further chemical modification.
The rationale for the research and synthesis of this specific molecule lies in the principles of medicinal chemistry, where existing pharmacophores are combined to create new chemical entities with potentially enhanced or novel biological activities. The aminophenyl group is a known component in many biologically active compounds, including sulfonamide antibiotics and various kinase inhibitors. nih.gov By tethering this group to the well-established pyrrolidin-2-one scaffold, researchers aim to explore new chemical space and investigate the resulting molecule's potential interactions with various biological targets. The methylene spacer provides rotational freedom, allowing the aminophenyl and pyrrolidinone moieties to adopt various conformations for optimal target binding.
Below are the key chemical properties of the compound.
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| CAS Number | 173995-32-7 |
Historical Context of Aminophenyl and Pyrrolidinone Chemical Entities in Scientific Discovery
The scientific journey of both aminophenyl and pyrrolidinone structures is rich and dates back to the early days of organic chemistry.
The aminophenyl moiety, particularly in the form of aniline (B41778) (aminobenzene), was first isolated in the early 19th century. Its discovery was a cornerstone for the synthetic dye industry, famously initiated by William Henry Perkin's synthesis of mauveine in 1856. This sparked intense research into the chemistry of aromatic amines, which later became fundamental to the development of pharmaceuticals. The discovery of the antibacterial effects of prontosil, a precursor to sulfanilamide (B372717) (a 4-aminobenzenesulfonamide), in the 1930s revolutionized medicine and established the aminophenyl group as a critical pharmacophore.
The pyrrolidinone ring has a similarly significant history. The simplest member, 2-pyrrolidone, is a derivative of gamma-aminobutyric acid (GABA), a crucial neurotransmitter. wikipedia.org The industrial production of 2-pyrrolidone began in the mid-20th century, primarily as a precursor to the polymer polyvinylpyrrolidone (B124986) (PVP), a versatile substance used in medicine, food, and industrial applications. wikipedia.org The discovery of the cognitive-enhancing effects of piracetam, a derivative of 2-pyrrolidone, in the 1960s opened up a new field of pharmacology focused on nootropics and highlighted the therapeutic potential of the pyrrolidinone scaffold itself. wikipedia.org
The historical importance of these two individual components provides a strong foundation for the continued exploration of molecules that combine them, such as this compound, in the ongoing search for new chemical entities with valuable properties.
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-aminophenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(13)14/h3-6H,1-2,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFPMCRAKVAYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245546-82-1 | |
| Record name | 1-[(4-aminophenyl)methyl]pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 1 4 Aminophenyl Methyl Pyrrolidin 2 One and Its Analogues
Retrosynthetic Analysis and Identification of Key Synthetic Precursors for 1-[(4-Aminophenyl)methyl]pyrrolidin-2-one
A logical retrosynthetic analysis of this compound begins with the disconnection of the bond between the pyrrolidinone nitrogen and the benzylic carbon. This primary disconnection reveals two fundamental building blocks: pyrrolidin-2-one and a (4-aminophenyl)methyl electrophile.
However, the presence of a primary amino group in the target molecule suggests that a more practical approach would involve a protected precursor to avoid side reactions. Therefore, a common strategy employs a 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide, as the electrophilic partner. The synthesis then proceeds via N-alkylation of pyrrolidin-2-one, followed by the reduction of the nitro group to the desired amine.
This leads to the identification of the following key synthetic precursors:
Pyrrolidin-2-one: The core heterocyclic structure.
4-Nitrobenzyl bromide (or a similar electrophile): The source of the (4-nitrophenyl)methyl group.
A suitable reducing agent: For the conversion of the nitro group to an amino group.
This retrosynthetic pathway is outlined in the following table:
| Target Molecule | Disconnection | Key Precursors |
| This compound | C-N (benzyl-nitrogen) | Pyrrolidin-2-one and a (4-aminophenyl)methyl synthon |
| Protected Route | Pyrrolidin-2-one and a (4-nitrophenyl)methyl electrophile (e.g., 4-nitrobenzyl bromide) |
Direct Synthetic Routes to the Pyrrolidin-2-one Core and its Substitution
The construction of the target molecule and its analogues relies on established methods for forming the pyrrolidin-2-one ring and subsequently attaching the desired substituent at the nitrogen atom.
The pyrrolidin-2-one (or γ-lactam) ring is a common structural motif, and several reliable methods for its synthesis are well-documented. One of the most fundamental approaches is the intramolecular cyclization, or lactamization, of γ-aminobutyric acid (GABA) or its derivatives. This can be achieved through thermal dehydration or by using coupling agents.
Another widely employed method involves the reaction of γ-butyrolactone with a primary amine. This reaction typically requires high temperatures to drive the ring-opening of the lactone followed by dehydration to form the lactam.
The incorporation of the aminophenyl moiety can be achieved through various coupling strategies. A direct approach would involve the reaction of 4-(aminomethyl)aniline with a suitable γ-butyrolactone precursor. However, the presence of two primary amino groups can lead to undesired side reactions and polymerization.
A more controlled and common approach is to utilize a protected form of the aminophenyl group. For instance, the coupling of pyrrolidin-2-one with a 4-nitrobenzyl halide, as suggested by the retrosynthetic analysis, is a robust method. The subsequent reduction of the nitro group provides the desired aminophenyl functionality.
The introduction of the (4-aminophenyl)methyl substituent is most commonly achieved through the N-alkylation of pyrrolidin-2-one. A typical procedure involves the deprotonation of the pyrrolidin-2-one nitrogen with a suitable base, such as sodium hydride, to form the corresponding anion. This is followed by the addition of an electrophile like 4-nitrobenzyl bromide. The resulting 1-[(4-nitrophenyl)methyl]pyrrolidin-2-one can then be reduced to the target compound using standard reducing agents, for example, catalytic hydrogenation with palladium on carbon (Pd/C).
A summary of this synthetic sequence is presented below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Pyrrolidin-2-one, 4-Nitrobenzyl bromide | NaH, THF | 1-[(4-Nitrophenyl)methyl]pyrrolidin-2-one |
| 2 | 1-[(4-Nitrophenyl)methyl]pyrrolidin-2-one | H₂, Pd/C, Ethanol (B145695) | This compound |
Advanced Synthetic Techniques for this compound Derivatives
Modern synthetic methodologies offer more sophisticated and versatile routes to construct substituted pyrrolidin-2-ones, providing access to a wider range of analogues.
An advanced strategy for the synthesis of 1,5-disubstituted pyrrolidin-2-one derivatives involves the use of donor-acceptor (D-A) cyclopropanes. nih.govmdpi.com This method relies on a Lewis acid-catalyzed formal [3+2] cycloaddition reaction between a D-A cyclopropane (B1198618) and an amine.
In this approach, the Lewis acid, such as scandium triflate (Sc(OTf)₃), activates the D-A cyclopropane, facilitating its ring-opening by a primary amine (e.g., an aniline (B41778) or a benzylamine). acs.orgnih.gov The resulting γ-amino ester intermediate then undergoes intramolecular cyclization (lactamization) to afford the substituted pyrrolidin-2-one. This methodology provides a convergent and efficient route to a variety of analogues with substitution at both the 1- and 5-positions of the pyrrolidin-2-one ring.
The general scheme for this transformation is as follows:
| Reactant 1 | Reactant 2 | Lewis Acid Catalyst | Intermediate | Final Product |
| Donor-Acceptor Cyclopropane | Primary Amine (R-NH₂) | Sc(OTf)₃ | γ-Amino ester | 1-Substituted-5-substituted-pyrrolidin-2-one |
This powerful technique allows for the construction of complex pyrrolidin-2-one scaffolds from readily available starting materials, highlighting the utility of Lewis acid catalysis in modern organic synthesis.
Chiral Synthesis and Stereoselective Approaches for Optically Active Analogues
The generation of optically active analogues of this compound is crucial for investigating their stereospecific interactions in biological systems. A predominant strategy for achieving enantiomerically enriched pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.govvjol.info.vn This method is highly valued for its atom economy and its capacity to create up to four new contiguous stereocenters with a high degree of stereo- and regioselectivity. nih.govvjol.info.vn The choice of metal catalyst, such as Copper(I) or Silver(I), can direct the reaction to favor either the exo or endo adduct with high stereoselectivity. nih.gov
Another powerful technique involves biocatalysis, particularly the use of transaminases. These enzymes can catalyze the asymmetric synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones, achieving high enantiomeric excess (>99.5%) and analytical yields up to 90%. acs.orgacs.org A key advantage of this biocatalytic approach is the ability to produce either enantiomer of the target molecule by selecting the appropriate transaminase enzyme. acs.orgacs.org
Chiral auxiliaries, often derived from the chiral pool, provide a reliable route to stereocontrol. For instance, (R)-phenylglycinol can be condensed with aldehydes to form chiral imines, which then undergo diastereoselective additions of Grignard reagents to establish the desired stereochemistry. organic-chemistry.org Similarly, pyroglutamic acid, a readily available chiral starting material, serves as a versatile synthon for accessing various optically active 2-pyrrolidinones with substituents at different positions. nih.gov
Enzymatic dynamic kinetic resolution (DKR) has also been successfully applied. One practical synthesis of a cis-2,5-disubstituted pyrrolidine (B122466) core, analogous to the target structure, employed an enzymatic DKR of a keto ester to establish two stereogenic centers in a syn 1,2-amino alcohol intermediate with greater than 99% enantiomeric excess and a diastereomeric ratio of over 99:1. organic-chemistry.org
Below is a table summarizing these stereoselective approaches.
Table 1: Stereoselective Synthetic Approaches for Pyrrolidine Analogues| Method | Key Reagents/Catalysts | Key Features | Ref |
| Asymmetric 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes, Cu(I) or Ag(I) catalysts | Atom economical; potential to form four stereocenters; catalyst-controlled endo/exo selectivity. | nih.govvjol.info.vn |
| Biocatalysis | Transaminases, ω-chloroketones | High enantiomeric excess (>99.5%); access to both enantiomers; environmentally benign. | acs.orgacs.org |
| Chiral Auxiliaries | (R)-phenylglycinol, Grignard reagents | Diastereoselective additions to chiral imines and oxazolidines. | organic-chemistry.org |
| Enzymatic Dynamic Kinetic Resolution (DKR) | Enzymes (e.g., ketoreductases) | Establishes multiple stereocenters with high ee and dr in a single step. | organic-chemistry.org |
Transition Metal-Catalyzed C-N Bond Formation in Pyrrolidinone Synthesis
The construction of the core pyrrolidinone ring, a γ-lactam, often relies on the formation of a key carbon-nitrogen bond. Transition metal catalysis offers powerful and efficient methods for forging this bond, often under mild conditions. nih.govnih.gov These methods have emerged as step- and atom-economical alternatives to classical cross-coupling reactions. nih.gov
Copper-Catalyzed Reactions: Copper catalysts are widely used for intramolecular C-H amidation to form pyrrolidines and piperidines. acs.org One approach involves the copper-catalyzed γ-C(sp³)–H lactamization of tosyl-protected aliphatic amides, using Selectfluor as an oxidant. nih.gov This method is practical due to the use of an inexpensive catalyst and allows for the synthesis of structurally diverse lactams. nih.gov Copper catalysis is also effective in the oxidative cyclization of diynes to construct functionalized γ-lactams. organic-chemistry.orgresearchgate.net This process proceeds through intermediates like α-oxo copper carbenes. organic-chemistry.org
Palladium-Catalyzed Reactions: Palladium catalysts are well-established in C-N bond formation. A notable method is the palladium(0)-catalyzed intramolecular allylation of acetamide (B32628) derivatives. acs.org This reaction proceeds via the generation of a π-allyl–palladium complex and results in the stereoselective formation of 3,4-disubstituted pyrrolidin-2-ones. acs.org Additionally, palladium-catalyzed hydroarylation of pyrrolines offers a direct route to 3-aryl pyrrolidines, which are precursors or analogues of the target structure. nih.govnih.gov
Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in reactions involving carbene transfer. acs.orgorganic-chemistry.orgacs.orgnih.gov For instance, the rhodium-catalyzed reaction of N-hydroxyanilines with diazo compounds can lead to the formation of α-imino esters, which are precursors for β-lactams and can be adapted for γ-lactam synthesis. acs.orgorganic-chemistry.orgacs.org Mechanistic studies suggest these transformations can proceed through novel pathways like a "rebound hydrolysis" mechanism, distinct from simple X-H insertion. acs.orgorganic-chemistry.orgnih.gov
Cobalt-Catalyzed Reactions: Cobalt catalysis has been employed for the synthesis of pyrrolidinones through alkene dicarbofunctionalization. A cobalt-catalyzed reaction between alkenyl-substituted alkyl bromides and arylzinc pivalates enables a sequential C(sp³)–C(sp³) and C(sp³)–C(sp²) bond formation, providing access to structurally diverse pyrrolidinones, including spirocyclic variants. acs.org
Table 2: Transition Metals in Pyrrolidinone Synthesis
| Metal Catalyst | Reaction Type | Substrates | Key Features | Ref |
|---|---|---|---|---|
| Copper | Intramolecular C-H Lactamization | Aliphatic amides | Inexpensive catalyst; uses Selectfluor as oxidant. | nih.gov |
| Palladium | Intramolecular Allylation | Acetamide derivatives with an allylic group | Stereoselective formation of 3,4-disubstituted products. | acs.org |
| Rhodium | Carbene Transfer Reactions | N-hydroxyanilines, diazo compounds | Forms imine precursors for lactam synthesis via novel mechanisms. | acs.orgorganic-chemistry.orgacs.org |
| Cobalt | Alkene Alkylarylation | Alkenyl alkyl bromides, arylzinc reagents | Allows convergent synthesis of complex pyrrolidinones. | acs.org |
Process Optimization and Scale-Up Considerations for this compound Synthesis
Optimization of Reaction Conditions and Yields
The transition from laboratory-scale synthesis to large-scale production of this compound necessitates rigorous optimization of reaction conditions to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness. Key parameters that require systematic evaluation include temperature, pressure, reaction time, catalyst loading, and stoichiometry of reagents.
For a multi-step synthesis, such as the potential route to the target compound involving reduction of a nitro group and formation of the lactam ring, automated optimization using continuous flow reactors can be highly effective. nih.gov This technology allows for rapid screening of variables. For example, in a continuous flow hydrogenation, parameters like reactor temperature, hydrogen pressure, and liquid flow rate can be systematically varied to find an optimal point that maximizes conversion and minimizes by-product formation. nih.gov Subsequent steps, like the lactam formation, can be "telescoped" in-line, and the conditions for this second reaction (e.g., temperature, residence time) can be optimized in the context of the output from the first step. nih.gov
Statistical methods, such as Design of Experiments (DoE), are invaluable for identifying critical process parameters and their interactions. This approach allows for a comprehensive understanding of the reaction landscape, leading to robust and reproducible conditions. For instance, optimizing a one-pot, two-step hydroamination sequence involved screening oxidants, reductants, and their stoichiometry to arrive at a procedure that consistently provided high yields. researchgate.net
Application of Green Chemistry Principles in Synthetic Protocols
Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable manufacturing processes. nih.gov One of the primary focuses is the use of environmentally benign solvents. The synthesis of pyrrolidinone derivatives has been demonstrated in green solvents like ethanol or ethanol/water mixtures, which are preferable to hazardous chlorinated solvents. vjol.info.vnrsc.orgrsc.org
Atom economy can be significantly improved by employing multi-component reactions (MCRs). The one-pot synthesis of substituted 3-pyrrolin-2-ones from anilines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) is a prime example of an MCR that builds molecular complexity efficiently. rsc.org Such strategies reduce the number of synthetic steps, minimize waste generation from intermediate purifications, and often use readily available starting materials. vjol.info.vn
The use of catalysts, rather than stoichiometric reagents, is a cornerstone of green chemistry. Transition-metal catalysts are used in small quantities and can often be recycled. nih.gov Furthermore, employing biocatalysts like transaminases operates under mild, aqueous conditions, avoiding the need for heavy metals and harsh reagents. acs.org The development of catalyst-free reaction conditions, for example, in the domino reaction to form spirooxindoles in an EtOH-H₂O medium, represents an ideal green synthetic approach. rsc.org Energy efficiency can also be addressed through methods like microwave-assisted organic synthesis (MAOS), which can accelerate reaction times and increase yields, contributing to a more sustainable process. nih.gov
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of this compound
Systematic Modifications of the Pyrrolidin-2-one Ring
To understand the structure-activity relationship (SAR) of this compound, systematic modifications of its pyrrolidin-2-one core are essential. Such derivatization allows for the exploration of how changes in the size, shape, stereochemistry, and electronic properties of the lactam ring affect biological activity. nih.govnih.gov
A key strategy involves introducing substituents at the C3, C4, and C5 positions of the pyrrolidinone ring. The spatial orientation of these substituents can significantly influence the molecule's interaction with biological targets. nih.gov For example, SAR studies on related pyrrolidine derivatives have shown that the cis-configuration of substituents at the 3 and 4 positions was preferred over the trans orientation for a specific biological activity. nih.gov
Synthesis of these modified analogues can be achieved through various routes. Starting from substituted precursors like 4-hydroxy-L-proline allows for the introduction of functionality at the C4 position. mdpi.com Asymmetric synthesis methods can be employed to control the stereochemistry at newly introduced chiral centers. For instance, the palladium-catalyzed intramolecular allylation mentioned previously provides a stereoselective route to 3,4-disubstituted pyrrolidin-2-ones. acs.org
Another point of modification is the C5 position. Using S-pyroglutamic acid as a chiral starting material, its carboxyl group can be transformed into various other functional groups, effectively installing a diverse range of substituents at C5 while retaining the initial stereochemistry. nih.gov These modifications can probe the importance of hydrogen bond donors/acceptors, lipophilicity, and steric bulk at this position for target engagement. The biological activity of β-lactam compounds is known to be highly dependent on the chemical reactivity of the lactam ring itself, which can be modulated by the electronic effects of nearby substituents. researchgate.net By systematically creating a library of analogues with varied substitution patterns on the pyrrolidin-2-one ring, researchers can build a comprehensive SAR model to guide the design of more potent and selective compounds.
Substitutions on the (4-Aminophenyl)methyl Group
The synthesis of analogues of this compound with substituents on the (4-aminophenyl)methyl group can be approached through two primary strategies: utilization of pre-functionalized starting materials or post-synthetic modification of the parent compound. While specific literature for the direct substitution of this exact molecule is limited, general organic synthesis principles allow for the projection of viable synthetic pathways.
One robust strategy involves starting with a substituted 4-nitrobenzyl halide or a related precursor. The nitro group serves as a precursor to the amine, allowing for a wide variety of commercially available substituted nitroaromatics to be used. The synthesis would typically begin with the N-alkylation of pyrrolidin-2-one using a substituted 4-nitrobenzyl halide. Subsequent reduction of the nitro group to a primary amine affords the desired substituted analogue. This reduction is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction. chemicalbook.com This approach is advantageous as it allows for the introduction of substituents prior to the formation of the core structure, accommodating a broad range of functional groups.
Alternatively, direct substitution on the aromatic ring of this compound is challenging due to the activating and ortho-, para-directing nature of the amine group, which can lead to multiple products and potential side reactions. However, electrophilic aromatic substitution reactions could be employed if the amine group is first protected, for instance, as an acetamide. This protecting group moderates the reactivity of the amine and directs incoming electrophiles, allowing for more controlled substitutions. Following the substitution reaction, the protecting group can be removed to yield the final product.
Common substitution reactions that could be applied include:
Halogenation: Introduction of chloro, bromo, or iodo groups.
Nitration: Introduction of a nitro group, which can be further reduced to an additional amine or converted to other functional groups.
Alkylation/Acylation: Friedel-Crafts reactions to introduce alkyl or acyl chains, although these can be difficult on highly activated rings.
The table below illustrates potential starting materials for the synthesis of substituted analogues via the pre-functionalization route.
| Substituent (X) | Required Starting Material (4-Nitrobenzyl Precursor) | Resulting Analogue of this compound |
|---|---|---|
| 2-Methyl | 1-(Bromomethyl)-2-methyl-4-nitrobenzene | 1-[(4-Amino-2-methylphenyl)methyl]pyrrolidin-2-one |
| 3-Chloro | 1-(Bromomethyl)-3-chloro-4-nitrobenzene | 1-[(4-Amino-3-chlorophenyl)methyl]pyrrolidin-2-one |
| 2,6-Dimethyl | 1-(Bromomethyl)-2,6-dimethyl-4-nitrobenzene | 1-[(4-Amino-2,6-dimethylphenyl)methyl]pyrrolidin-2-one |
| 3-Methoxy | 1-(Bromomethyl)-3-methoxy-4-nitrobenzene | 1-[(4-Amino-3-methoxyphenyl)methyl]pyrrolidin-2-one |
Formation of Hydrazone Derivatives and Related Conjugates
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure, formed by the reaction of aldehydes or ketones with hydrazine (B178648). wikipedia.org The primary amino group of this compound is not a hydrazine itself, but it can be chemically converted into a hydrazine moiety, which can then be used to form hydrazone derivatives.
The synthetic pathway to hydrazone conjugates from the parent amine involves a two-step process:
Conversion of the Aryl Amine to an Aryl Hydrazine: A standard method for this transformation is diazotization of the primary aromatic amine followed by reduction. The amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then reduced, for example, with stannous chloride (SnCl₂) or sodium sulfite, to yield the corresponding hydrazine derivative, 1-[(4-hydrazinophenyl)methyl]pyrrolidin-2-one. Alternative modern methods for creating N-N bonds include electrophilic amination of amines. organic-chemistry.org
Condensation with a Carbonyl Compound: The resulting aryl hydrazine is then reacted with an aldehyde or ketone in a condensation reaction. researchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration to form the stable C=N double bond of the hydrazone. asianpubs.org
This synthetic strategy allows for the conjugation of a wide variety of molecules containing an aldehyde or ketone functional group to the this compound scaffold. The properties of the resulting hydrazone can be tuned by the choice of the carbonyl compound. Aromatic aldehydes are commonly used to create extended conjugated systems. researchgate.netvjs.ac.vnnih.govnih.gov
The table below provides examples of carbonyl compounds that could be reacted with the hypothetical 1-[(4-hydrazinophenyl)methyl]pyrrolidin-2-one to form diverse hydrazone derivatives, based on common reactants found in the literature.
| Carbonyl Reactant | Chemical Name | Resulting Hydrazone Derivative Name |
|---|---|---|
| Benzaldehyde | Benzaldehyde | 1-{[4-(2-Benzylidenehydrazin-1-yl)phenyl]methyl}pyrrolidin-2-one |
| 4-Hydroxybenzaldehyde | 4-Hydroxybenzaldehyde | 1-({4-[2-(4-Hydroxybenzylidene)hydrazin-1-yl]phenyl}methyl)pyrrolidin-2-one |
| 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde | 1-({4-[2-(4-Nitrobenzylidene)hydrazin-1-yl]phenyl}methyl)pyrrolidin-2-one |
| Acetophenone | Acetophenone | 1-({4-[2-(1-Phenylethylidene)hydrazin-1-yl]phenyl}methyl)pyrrolidin-2-one |
| Pyridine-4-carboxaldehyde | Isonicotinaldehyde | 1-{[4-(2-(Pyridin-4-ylmethylene)hydrazin-1-yl)phenyl]methyl}pyrrolidin-2-one |
Molecular Design and Computational Chemistry of 1 4 Aminophenyl Methyl Pyrrolidin 2 One
Structure-Activity Relationship (SAR) Studies for 1-[(4-Aminophenyl)methyl]pyrrolidin-2-one Derivatives
While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, the SAR of related pyrrolidinone derivatives has been a subject of investigation for various biological targets. These studies provide valuable insights into how structural modifications of the pyrrolidinone core and its substituents can influence biological activity.
For instance, in the development of inhibitors for myeloid cell leukemia-1 (Mcl-1), a series of pyrrolidine (B122466) derivatives were analyzed using 3D-QSAR (Quantitative Structure-Activity Relationship) models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis). nih.govtandfonline.com These models generate contour maps that visualize the favorable and unfavorable regions for different physicochemical properties (e.g., steric, electrostatic, hydrophobic) around the molecular scaffold. nih.govtandfonline.com Based on these models, it is possible to predict how modifications to the aminophenyl ring or the pyrrolidinone moiety of this compound might impact its activity.
Key structural features that are often varied in SAR studies of pyrrolidinone derivatives include:
Substituents on the Phenyl Ring: The nature, position, and size of substituents on the aromatic ring can significantly affect interactions with biological targets. For the aminophenyl group in the target compound, modifications such as altering the position of the amino group or introducing other substituents could modulate binding affinity and selectivity.
The Pyrrolidinone Ring: Modifications to the lactam ring itself, such as the introduction of chiral centers or additional functional groups, can influence the compound's conformational preferences and its ability to form key interactions, like hydrogen bonds, with a receptor.
The Methylene (B1212753) Linker: The length and flexibility of the linker connecting the phenyl and pyrrolidinone rings can also be critical for optimal positioning within a binding site.
A hypothetical SAR study on this compound derivatives might explore the impact of these modifications on a specific biological activity, as illustrated in the table below.
| Modification | Rationale | Predicted Impact on Activity (Hypothetical) |
| Shifting the amino group from the para to the meta or ortho position | To explore different hydrogen bonding patterns with the target. | Could either increase or decrease activity depending on the specific receptor topology. |
| Introducing an electron-withdrawing group (e.g., -Cl, -CF3) on the phenyl ring | To alter the electronic properties and potentially enhance binding through halogen bonding. | May increase binding affinity if a halogen bond donor is present in the active site. |
| Introducing an electron-donating group (e.g., -OCH3) on the phenyl ring | To increase electron density and potentially enhance pi-stacking interactions. | Could improve activity if aromatic interactions are crucial for binding. |
| Adding a substituent to the pyrrolidinone ring | To introduce new interaction points or alter the compound's conformation. | The effect would be highly dependent on the nature and position of the substituent. |
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies would be instrumental in identifying potential biological targets and elucidating its binding mode at a molecular level.
In studies of other pyrrolidinone derivatives, molecular docking has been successfully employed to understand their interactions with enzymes like lipoxygenase (LOX). nih.gov These studies revealed that the 2-pyrrolidinone template plays a significant role in the inhibitory properties of the compounds, with acidic moieties needing to be placed at a specific distance and orientation within the active site to achieve potent inhibition. nih.gov
A typical molecular docking workflow for this compound would involve:
Target Selection: Identifying a potential biological target based on the compound's structural similarity to known active molecules or through virtual screening.
Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing the 3D structure of this compound, including assigning correct protonation states and charges.
Docking Simulation: Using a docking program (e.g., AutoDock, Glide) to predict the binding poses of the ligand within the active site of the receptor.
Analysis of Binding Interactions: Visualizing the docked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues of the target protein.
For this compound, the primary amino group and the carbonyl group of the pyrrolidinone ring are likely to be key hydrogen bond donors and acceptors, respectively. The aromatic phenyl ring could participate in pi-pi stacking or hydrophobic interactions.
| Potential Interacting Residue Type | Interaction Type | Functional Group on this compound |
| Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor) | Amino group (-NH2) |
| Serine, Threonine, Tyrosine | Hydrogen Bond (Acceptor/Donor) | Carbonyl group (C=O), Amino group (-NH2) |
| Phenylalanine, Tyrosine, Tryptophan | Pi-Pi Stacking | Phenyl ring |
| Leucine, Isoleucine, Valine | Hydrophobic Interaction | Phenyl ring, Pyrrolidinone ring |
Quantum Chemical Calculations for Reactivity and Electronic Properties Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of molecules. For this compound, these calculations can elucidate properties that are fundamental to its chemical behavior and biological activity.
Key parameters derived from quantum chemical calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are important for predicting non-covalent interactions with a biological target.
Atomic Charges: Calculation of atomic charges provides insight into the distribution of electrons within the molecule, which can influence its interaction with polar residues in a protein's active site.
DFT studies on substituted pyrrolidinones have shown how different functional groups affect these electronic properties. For this compound, the amino group is expected to increase the electron density of the phenyl ring, making it more nucleophilic. The carbonyl group of the pyrrolidinone ring would be an electron-withdrawing group, creating an electrophilic carbon center.
| Calculated Property | Significance for this compound |
| HOMO Energy | Indicates the propensity of the molecule to donate electrons, likely localized on the aminophenyl ring. |
| LUMO Energy | Indicates the propensity of the molecule to accept electrons, potentially at the carbonyl carbon. |
| HOMO-LUMO Gap | A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential | Would show negative potential around the carbonyl oxygen and the amino nitrogen, and positive potential around the amino hydrogens. |
Computational Approaches for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Lead Optimization
In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. researchgate.netfrontiersin.orgjonuns.com Various computational models, often based on quantitative structure-property relationships (QSPR), are used to predict these properties for a given molecule.
For this compound, a preliminary ADMET profile can be predicted based on its structural features.
Absorption: Properties like lipophilicity (logP), aqueous solubility, and permeability through biological membranes (e.g., Caco-2 permeability) are key determinants of oral absorption. frontiersin.org The presence of both polar (amino and carbonyl groups) and nonpolar (phenyl and pyrrolidinone rings) moieties in the target molecule suggests a balanced lipophilicity, which is often favorable for absorption.
Distribution: The extent of plasma protein binding and the ability to cross the blood-brain barrier are important aspects of distribution. Computational models can predict these based on the molecule's physicochemical properties.
Metabolism: The prediction of metabolic pathways is crucial for understanding a compound's half-life and potential for drug-drug interactions. The aminophenyl group of this compound could be susceptible to phase I (e.g., oxidation) and phase II (e.g., glucuronidation, sulfation) metabolic reactions.
Excretion: The route and rate of excretion are important for determining dosing regimens. This is often related to the molecule's solubility and metabolic fate.
Toxicity: A range of toxicological endpoints can be predicted computationally, including mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity. nih.gov
Lead optimization involves iteratively modifying a lead compound to improve its ADMET properties while maintaining or enhancing its desired biological activity. Computational ADMET predictions for this compound and its virtual derivatives would guide this process, allowing for the prioritization of compounds with a higher probability of success in later stages of drug development.
| ADMET Parameter | Predicted Property for this compound (Hypothetical) | Rationale |
| Absorption | Good oral bioavailability | Balanced lipophilicity and presence of polar groups. |
| Distribution | Moderate plasma protein binding | Presence of both hydrophobic and hydrophilic features. |
| Metabolism | Likely to undergo N-acetylation or oxidation of the amino group. | The primary aromatic amine is a common site for metabolism. |
| Excretion | Primarily renal excretion of metabolites | Metabolites are likely to be more water-soluble. |
| Toxicity | Potential for aromatic amine-related toxicity, requiring further evaluation. | Aromatic amines can sometimes be associated with genotoxicity. |
Biological Activities and Pharmacological Investigations of 1 4 Aminophenyl Methyl Pyrrolidin 2 One Analogues
Anticancer Activity of Pyrrolidinone-Hydrazone Derivatives Bearing Aminophenyl Moieties
Recent research has synthesized and evaluated a series of pyrrolidinone-hydrazone derivatives bearing a diphenylamine (B1679370) moiety for their potential as anticancer agents. mdpi.comresearchgate.net These studies have provided valuable insights into their cytotoxicity, antimetastatic potential, and mechanisms of action against various cancer cell lines. mdpi.comresearchgate.net
The cytotoxic effects of these pyrrolidinone-hydrazone derivatives were assessed against a panel of human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), pancreatic carcinoma (Panc-1), and prostate cancer (PPC-1). mdpi.comnih.gov The activity varied among the different derivatives and cell lines. mdpi.com
Generally, the compounds were found to be most selective and active against the prostate cancer cell line PPC-1 and the melanoma cell line IGR39, with half-maximal effective concentration (EC₅₀) values in the range of 2.5–20.2 µM. mdpi.comnih.gov In contrast, they were typically less active against the triple-negative breast cancer MDA-MB-231 cell line. mdpi.comnih.gov
One of the most potent compounds identified was N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, which demonstrated significant activity against all tested cell lines. mdpi.com Its selectivity towards cancer cells compared to normal fibroblasts ranged from 1.2 to 2.8. mdpi.com
Table 1: Cytotoxicity (EC₅₀ in µM) of a Highly Active Pyrrolidinone-Hydrazone Derivative
| Compound | Melanoma (IGR39) | Prostate Carcinoma (PPC-1) | Triple-Negative Breast Cancer (MDA-MB-231) | Pancreatic Carcinoma (Panc-1) |
|---|---|---|---|---|
| N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | 2.50 ± 0.46 | 3.63 ± 0.45 | 5.10 ± 0.80 | 5.77 ± 0.80 |
Data sourced from a 2023 study on diphenylamine-pyrrolidin-2-one-hydrazone derivatives. mdpi.com
The ability of these compounds to inhibit cancer cell migration, a key step in metastasis, was investigated using the 'wound healing' assay. mdpi.comnih.gov While most of the tested pyrrolidinone-hydrazone derivatives did not show an inhibitory effect on the migration of MDA-MB-231 breast cancer cells, one derivative stood out. mdpi.comnih.gov N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide was identified as a promising candidate that could be further developed as an antimetastatic agent based on its performance in this assay. mdpi.comnih.gov
Studies on related novel pyrrolidine-aminophenyl-naphthoquinone derivatives provide insight into the potential mechanisms by which these classes of compounds induce cancer cell death. nih.govresearchgate.net These investigations, conducted on human leukemia cell lines, revealed that the compounds can induce cell death through concentration- and time-dependent apoptosis and/or necrosis. nih.govresearchgate.net
Key mechanistic events observed include the opening of the mitochondrial permeability transition pore, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspases, which are critical executioners of apoptosis. nih.gov For some analogues, the cytotoxic effect was associated with an elevation in the cytosolic levels of reactive oxygen species (ROS). nih.govresearchgate.net This suggests that the anticancer activity of certain derivatives may be linked to the induction of overwhelming oxidative stress within the cancer cells, leading to their demise. nih.gov
Antioxidant Properties and Cytoprotective Effects of 1-[(4-Aminophenyl)methyl]pyrrolidin-2-one Derivatives
In addition to their anticancer properties, certain derivatives have been investigated for their antioxidant potential. mdpi.com Oxidative stress, an imbalance between the production of ROS and the ability of the body to counteract their harmful effects, is implicated in many diseases. nih.gov Antioxidant compounds can neutralize these reactive species, offering protective effects. nih.gov
The antioxidant capacity of pyrrolidinone-hydrazone derivatives has been evaluated using in vitro methods such as the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.com This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a measure of its antioxidant potential.
Several hydrazone derivatives demonstrated significant reducing power. mdpi.com Notably, the antioxidant activity of N′-(1-(4-aminophenyl)ethylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide was found to be 1.2 times higher than that of the standard antioxidant, protocatechuic acid. mdpi.comnih.gov Other derivatives, such as those bearing p-bromobenzylidene, p-(diethylamino)-o-hydroxybenzylidene, and o-nitrobenzylidene fragments, also showed very high reducing power activity compared to protocatechuic acid. mdpi.com
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Selected Pyrrolidinone-Hydrazone Derivatives
| Compound/Standard | Reducing Power (µmol/L) |
|---|---|
| N′-(p-bromobenzylidene) derivative | 120.08 |
| N′-(p-(diethylamino)-o-hydroxybenzylidene) derivative | 120.24 |
| N′-(o-nitrobenzylidene) derivative | 118.32 |
| Protocatechuic Acid (Standard) | 109.05 |
Data sourced from a 2023 study on diphenylamine-pyrrolidin-2-one-hydrazone derivatives. mdpi.com
The demonstration of radical scavenging and redox modulating capabilities in cell-free assays suggests that these compounds may exert cytoprotective effects against oxidative stress at the cellular level. mdpi.commdpi.com Protection against oxidative stress can occur through two primary mechanisms: a direct antioxidant effect where the compound itself neutralizes ROS, or an indirect effect that triggers the cell's own defense mechanisms. nih.gov By reducing the levels of damaging ROS, such compounds could potentially protect vital cellular components like DNA, proteins, and lipids from oxidative damage. nih.gov Further research, including cell-based assays, is necessary to fully elucidate the capacity of these this compound derivatives to protect cells from oxidative insults.
Antimicrobial Activity of Pyrrolidin-2-one Derivatives
The pyrrolidin-2-one scaffold is a key structural motif in a variety of compounds that have been investigated for their potential as antimicrobial agents. These derivatives have demonstrated a range of activities against both bacterial and fungal pathogens, sparking interest in their further development.
Derivatives of pyrrolidin-2-one have been the subject of numerous studies to evaluate their efficacy against a wide array of bacteria. Research has shown that these compounds can be effective against both Gram-positive and Gram-negative strains, which is a desirable characteristic for broad-spectrum antibiotics. nih.govacs.org The challenge often lies in overcoming the robust outer membrane of Gram-negative bacteria, which can prevent many potential drugs from reaching their intracellular targets. nih.gov
Investigations into novel amino phenyl pyrrolidin-2-one derivatives have yielded promising results. One such compound demonstrated selective inhibitory activity against vancomycin-resistant Enterococcus faecalis (VRE), a significant Gram-positive pathogen, with a Minimum Inhibitory Concentration (MIC) of 5.97 μM. rdd.edu.iq Other research has focused on 2-pyrrolidone-5-carboxylic acid (PCA), a compound produced by some lactic acid bacteria, which has been shown to inhibit the growth of spoilage bacteria such as Enterobacter cloacae and Pseudomonas fluorescens. researchgate.net
More complex structures incorporating the pyrrolidine (B122466) ring, such as modified pyrrolobenzodiazepines (PBDs), have been synthesized and show potent, broad-spectrum activity. These compounds exhibited MICs ranging from 0.03 to 1 mg/L against multi-drug resistant (MDR) Gram-positive species and from 0.125 to 32 mg/L against MDR Gram-negative species. acs.org Similarly, various synthesized pyrrolidine-2-one derivatives have been tested against common pathogens like Escherichia coli and Staphylococcus aureus, with some showing good antibacterial activity. rdd.edu.iqresearchgate.netresearchgate.net
| Derivative Class | Bacterial Strain | Activity (MIC) |
| Amino phenyl pyrrolidin-2-one | Enterococcus faecalis (VRE) | 5.97 μM |
| Pyrrolobenzodiazepine (PBD) Monomers | MDR Gram-positive species | 0.03 - 1 mg/L |
| Pyrrolobenzodiazepine (PBD) Monomers | MDR Gram-negative species | 0.125 - 32 mg/L |
| Indolyl Aminoguanidine Derivatives | Gram-positive & Gram-negative bacteria | 2 - 16 µg/mL |
| Pyrazole Derivatives | Escherichia coli | 0.25 μg/mL |
| Pyrazole Derivatives | Streptococcus epidermidis | 0.25 μg/mL |
This table presents a selection of antibacterial activities for different classes of pyrrolidin-2-one analogues against various bacterial strains.
The antifungal potential of pyrrolidin-2-one derivatives has also been an area of active research. Certain analogues have demonstrated significant activity against clinically relevant fungal species. For instance, metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide were evaluated against Aspergillus niger and Candida albicans, showing notable antifungal effects. researchgate.netnih.gov The copper complex, in particular, exhibited greater activity than the nickel and cobalt complexes. nih.gov
In another study, novel derivatives of 2,5-pyrrolidinedione were synthesized and tested for their antifungal properties. Several of these compounds displayed potent activity against C. albicans, with MIC values as low as 0.125 µM. uobasrah.edu.iq Furthermore, synthetic strategies have been developed to create pyrrolo[1,2-a]pyrazines from pyrrole-based enaminones. These resulting compounds were found to be highly active against a panel of Candida species, with some derivatives showing a more robust antifungal effect than reference drugs. mdpi.com The development of new imidazole (B134444) and triazole derivatives containing a phenylpyrrole moiety has also contributed to the arsenal (B13267) of potential antifungal agents, with these compounds being tested against Candida albicans and other Candida species. nih.gov
| Derivative Class | Fungal Strain | Activity (MIC) |
| 2,5-Pyrrolidinediones | Candida albicans | 0.125 - 0.5 µM |
| Pyrazole Derivatives | Aspergillus niger | 1 µg/mL |
| Pyrazole Derivatives | Microsporum audouinii | 0.5 µg/mL |
| Pyrrolidin-2-ylidene Semicarbazone Cd(II) Complex | Candida albicans, Aspergillus flavus | Higher activity than ligand |
This table highlights the antifungal activity of various pyrrolidin-2-one derivatives against specific fungal pathogens.
Exploration of Other Biological Applications for this compound Analogues (e.g., CNS targets, specific biological receptors)
Beyond their antimicrobial properties, analogues of this compound have been investigated for a wide range of other biological activities, particularly targeting the central nervous system (CNS) and specific cellular receptors.
The pyrrolidin-2-one core is a feature of nootropic drugs like piracetam (B1677957) and oxiracetam, which are known for their cognitive-enhancing effects. rdd.edu.iq This has spurred research into other derivatives for various CNS-related applications. For example, analogues of pyrovalerone, which contains a pyrrolidinyl group, have been identified as potent and selective inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov This activity makes them promising candidates for the development of medications for conditions like cocaine abuse. nih.gov These compounds generally showed little to no effect on the serotonin (B10506) transporter (SERT) or at various serotonin and dopamine receptor subtypes (5HT1A, 5HT1B, 5HT1C, D1, D2, and D3). nih.gov Other research has explored quinazolinone derivatives containing the pyrrolidinone scaffold for anticonvulsant and CNS depressant activities. researchgate.net
The versatility of the pyrrolidinone structure allows for its incorporation into molecules targeting a variety of biological receptors. Researchers have developed novel pyridone-based derivatives that act as agonists for the cannabinoid receptor type 2 (CB2R), which is implicated in pain and inflammation modulation. mdpi.com Additionally, certain benzimidazole-opioids that include a pyrrolidino moiety have been shown to be agonists at mu-opioid receptors. federalregister.gov In a different therapeutic area, benzofuran (B130515) derivatives have been discovered to be potent agonists of the sphingosine-1-phosphate receptor 1 (S1P1), a target for immunomodulatory drugs used in treating multiple sclerosis. researchgate.net
In Vivo Pharmacological Evaluation of this compound Derivatives
To translate promising in vitro results into potential therapeutic applications, in vivo pharmacological evaluation of this compound derivatives is crucial. These studies involve assessing the efficacy of the compounds in living organisms and understanding their pharmacokinetic profiles.
Preclinical animal models are essential for evaluating the therapeutic potential of new chemical entities. For instance, the anti-inflammatory properties of certain N-substituted pyrrolidine-2,5-dione derivatives were assessed using the carrageenan-induced paw edema model in rodents. ebi.ac.uk This model helps to determine a compound's ability to reduce acute inflammation in vivo.
In the context of autoimmune diseases, a benzofuran-based S1P1 receptor agonist was tested in the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics aspects of multiple sclerosis. The compound demonstrated significant efficacy, highlighting its potential as a treatment for relapsing MS. researchgate.net For infectious diseases, an indolyl derivative was evaluated in a mouse model of pneumonia caused by the bacterium K. pneumoniae. The compound improved survival rates, reduced bacterial load in the lungs, and alleviated pathological tissue damage, indicating its potential as an in vivo antibacterial agent. nih.gov
Pharmacokinetics (PK) and biodistribution studies are vital for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. A study on a bioreductive imidazo-pyrido-pyrazine derivative in tumor-bearing mice detailed its pharmacokinetic profile. nih.gov Following intraperitoneal administration, the drug showed biphasic elimination with a rapid initial phase and a longer terminal phase. nih.gov The study also analyzed the distribution of the drug and its metabolites in various tissues, including blood, tumors, brain, muscle, and liver, finding that the drug was preferentially taken up in tumor tissue. nih.gov
In other research, in silico methods have been used to predict the pharmacokinetic properties of newly synthesized compounds. For a series of pyrrolidine-2,5-dione derivatives, these computational predictions suggested they possessed drug-like characteristics. ebi.ac.uk Similarly, a potent benzofuran-based S1P1 agonist demonstrated a favorable in vitro ADME profile and excellent oral bioavailability across different species, supporting its potential for once-a-day oral dosing. researchgate.net
Mechanistic Investigations of 1 4 Aminophenyl Methyl Pyrrolidin 2 One S Biological Actions
Enzyme Inhibition or Modulation Studies
There is currently no publicly available research detailing the inhibitory or modulatory effects of 1-[(4-Aminophenyl)methyl]pyrrolidin-2-one on specific enzymes. Investigations into analogous compounds containing the pyrrolidinone scaffold have explored a range of enzymatic targets, but direct extrapolation of these findings to this compound is not scientifically valid without specific experimental evidence.
Receptor Binding and Ligand Affinity Profiling
Comprehensive receptor binding and ligand affinity profiles for this compound have not been reported in the scientific literature. While related molecules have been investigated for their interactions with various receptors, no specific data defining the binding affinities or receptor selectivity of this compound is available.
Analysis of Cellular Pathway Perturbations (e.g., signaling cascades, gene expression modulation)
Specific studies analyzing how this compound may perturb cellular signaling cascades or modulate gene expression are not present in the available body of scientific research. Understanding the impact of this compound on cellular pathways would require dedicated investigation, which has not yet been published.
Elucidation of Structure-Mechanistic Relationships
Due to the absence of specific biological activity data for this compound, no structure-mechanistic relationships have been elucidated for this compound. The establishment of such relationships is contingent upon the availability of robust data from enzyme inhibition, receptor binding, and cellular pathway analyses, which is currently lacking.
Advanced Applications and Future Research Directions for 1 4 Aminophenyl Methyl Pyrrolidin 2 One
Application in Drug Discovery and Development Pipelines
The pyrrolidinone scaffold, a key feature of 1-[(4-Aminophenyl)methyl]pyrrolidin-2-one, is a well-established pharmacophore in drug discovery. nih.gov Derivatives of this structural class have been investigated for a multitude of therapeutic applications, showcasing a broad spectrum of biological activities.
Research into novel pyrrolidinone derivatives has identified their potential as inhibitors of NF-κB inducing kinase (NIK), which plays a crucial role in autoimmune and inflammatory diseases. The development of such inhibitors could offer new treatment modalities for these conditions. Furthermore, analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one have been synthesized and evaluated as selective inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters, with potential applications in conditions such as cocaine abuse. nih.gov
In the realm of oncology, novel derivatives of aminophenyl-1,4-naphthoquinones, which incorporate a pyrrolidine (B122466) group, have been synthesized and studied for their ability to induce cell death in leukemia cells. nih.gov These findings highlight the potential of pyrrolidinone-containing compounds in the development of new anticancer agents. Additionally, the neuroprotective effects of pyrrolidinone derivatives are a significant area of research, with studies showing their potential in mitigating cognitive impairment, suggesting a role in addressing neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net
Table 1: Investigated Therapeutic Targets for Pyrrolidinone Derivatives
| Therapeutic Target | Potential Application | Key Findings |
| NF-κB Inducing Kinase (NIK) | Autoimmune and Inflammatory Diseases | Novel pyrrolidinone derivatives act as inhibitors of NIK. |
| Dopamine and Norepinephrine Transporters | Substance Abuse (e.g., cocaine) | Analogues show selective inhibition of these monoamine transporters. nih.gov |
| Leukemia Cells | Oncology | Aminophenyl-1,4-naphthoquinones with a pyrrolidinone moiety induce apoptosis and necrosis in leukemia cells. nih.gov |
| Acetylcholinesterase (AChE) | Neurodegenerative Diseases | Pyrrolidinone derivatives have shown to inhibit AChE and exhibit neuroprotective effects in models of cognitive impairment. nih.gov |
Role as Versatile Building Blocks in Complex Organic Synthesis
The structural attributes of this compound, particularly the pyrrolidine ring, make it a valuable and versatile building block in the synthesis of more complex and biologically active molecules. nih.gov The five-membered nitrogen-containing ring is a common feature in a vast number of natural products and synthetic drugs. tandfonline.com
The synthesis of various heterocyclic compounds often utilizes pyrrolidine derivatives as starting materials or key intermediates. For instance, the synthesis of pyrrolo nih.govresearchgate.netbenzodiazepines, a class of compounds with significant anticancer properties, can involve the use of pyrrolidinone precursors. mdpi.com The presence of a reactive aminophenyl group in this compound provides a convenient handle for further chemical modifications, allowing for the construction of a diverse library of compounds with varied pharmacological profiles.
The stereochemistry of the pyrrolidine ring is another crucial aspect that contributes to its utility as a building block. The ability to synthesize stereochemically pure pyrrolidine derivatives is essential for developing drugs with high specificity and reduced off-target effects. researchgate.net
Integration into Novel Material Science Applications
While the primary focus of research on this compound has been in the biomedical field, its chemical structure also suggests potential applications in material science. The presence of the aromatic amine and the polar lactam ring opens up possibilities for its use as a monomer or a modifying agent in the synthesis of novel polymers.
For example, a related compound, N-vinyl-2-pyrrolidone, is the monomer for polyvinylpyrrolidone (B124986) (PVP), a widely used polymer in various industries, including pharmaceuticals, cosmetics, and food. The synthesis of copolymers using N-vinyl-2-pyrrolidone with other monomers like methyl methacrylate (B99206) has been explored. mdpi.com The amino group on the phenyl ring of this compound could be utilized to incorporate this moiety into polymer backbones, potentially imparting unique properties such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions.
Further research is needed to fully explore the potential of this compound in material science. Investigations could focus on its incorporation into polyamides, polyimides, or epoxy resins to create materials with tailored properties for specific applications.
Emerging Therapeutic Areas for Pyrrolidinone Derivatives
The therapeutic potential of pyrrolidinone derivatives continues to expand into new and emerging areas of medicine. Beyond their established roles, researchers are exploring their efficacy in a variety of other diseases.
One of the significant emerging areas is in the treatment of diabetes. Pyrrolidinone derivatives are being investigated as potential antidiabetic agents, with research focused on designing novel molecules that can effectively manage the disease. researchgate.net
In the field of neuropharmacology, the application of pyrrolidinone derivatives is broadening from general neuroprotection to more specific indications. For instance, novel phenylpyrrolidine derivatives are being assessed for their ability to improve cognitive functions following ischemic stroke. consensus.app The historical use of piracetam (B1677957), the first nootropic agent, has paved the way for the development of a new generation of pyrrolidinone-based drugs for cognitive enhancement and the treatment of neurodegenerative disorders. nih.govmdpi.com
The anticancer applications of pyrrolidinone derivatives are also a rapidly evolving field. New derivatives are continuously being synthesized and evaluated for their activity against various cancer cell lines, including lung, breast, and pancreatic cancers. nih.govresearchgate.net
Table 2: Emerging Therapeutic Areas for Pyrrolidinone Derivatives
| Therapeutic Area | Specific Application/Target |
| Metabolic Diseases | Antidiabetic agents researchgate.net |
| Neurology | Cognitive enhancement post-ischemic stroke consensus.app |
| Nootropic and neuroprotective agents nih.govnih.govmdpi.com | |
| Antiepileptic drugs nih.gov | |
| Oncology | Treatment of various cancers including lung, breast, and pancreatic cancer nih.govresearchgate.net |
Challenges and Opportunities in this compound Research
Despite the promising potential of this compound and its derivatives, there are several challenges that need to be addressed to fully realize their therapeutic and industrial applications. A key challenge lies in the stereoselective synthesis of these compounds. As the biological activity of chiral molecules is often dependent on their specific stereoisomer, the development of efficient and cost-effective methods for producing enantiomerically pure pyrrolidinone derivatives is crucial. researchgate.net
Another challenge is the elucidation of the precise mechanisms of action for many of these compounds. While numerous studies have demonstrated their biological effects, a deeper understanding of their molecular targets and signaling pathways is necessary for rational drug design and optimization. nih.gov
However, these challenges also present significant opportunities for future research. The development of novel synthetic methodologies, including multicomponent reactions and catalyst-based approaches, can provide access to a wider range of structurally diverse pyrrolidinone derivatives. tandfonline.com There is also a great opportunity to employ computational and in silico methods to predict the activity and properties of new derivatives, thereby accelerating the drug discovery process. consensus.app The vast and underexplored chemical space of pyrrolidinone derivatives offers a fertile ground for the discovery of new therapeutic agents for a wide range of diseases.
Synergistic Approaches with Other Therapeutic Agents
The concept of combination therapy, where two or more drugs are used together to achieve a better therapeutic outcome, is a well-established strategy in medicine. acs.org Pyrrolidinone derivatives, with their diverse biological activities, are promising candidates for use in synergistic therapeutic approaches.
In oncology, the combination of pyrrolidinone-based anticancer agents with other chemotherapeutic drugs or targeted therapies could lead to enhanced efficacy, reduced drug resistance, and lower side effects. researchgate.net For instance, natural compounds have been shown to enhance the efficacy of conventional chemotherapeutics when used in combination. acs.org Similarly, a PROTAC (Proteolysis-targeting chimera) nanoparticle system has been developed for the combined therapy of non-small-cell lung cancer, demonstrating a synergistic antitumor effect.
In the context of neurodegenerative diseases, combining a neuroprotective pyrrolidinone derivative with a symptomatic treatment could provide a more comprehensive therapeutic approach. For example, a pyrrolidinone-based compound that protects neurons from damage could be co-administered with a drug that improves cognitive function, such as an acetylcholinesterase inhibitor. nih.govresearchgate.net The exploration of such synergistic combinations is a promising avenue for future research and could lead to the development of more effective treatments for complex diseases.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-[(4-Aminophenyl)methyl]pyrrolidin-2-one with high purity?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 4-aminobenzylamine with a pyrrolidin-2-one precursor (e.g., via nucleophilic substitution or reductive amination). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products.
- Step 2: Purification via column chromatography or recrystallization using solvents like ethanol or ethyl acetate.
- Step 3: Validation with HPLC (≥95% purity) and NMR to confirm structural integrity .
- Critical Note: Microwave-assisted synthesis may enhance yield and reduce reaction time compared to traditional reflux methods .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Structural Confirmation:
- 1H/13C NMR for backbone and substituent analysis (e.g., aromatic protons at δ 6.5–7.5 ppm, pyrrolidinone carbonyl at ~175 ppm).
- FT-IR to verify carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) groups .
- Purity Assessment:
- HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.
- Elemental Analysis (C, H, N) to validate stoichiometry .
Basic: How does the 4-aminophenylmethyl substituent influence the compound’s solubility and stability?
Answer:
- Solubility: The polar 4-aminophenyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces solubility in nonpolar solvents. Adjust pH to protonate/deprotonate the amine for aqueous compatibility .
- Stability: The amine group may oxidize under harsh conditions. Store under inert atmosphere (N₂/Ar) at –20°C. Use antioxidants like BHT in long-term storage .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Answer:
- Modification Sites:
- Pyrrolidinone Core: Introduce substituents at C-3/C-4 to alter ring conformation.
- 4-Aminophenyl Group: Replace with electron-withdrawing groups (e.g., nitro) or bulky substituents to assess steric effects.
- Assays:
Advanced: How can contradictory data in biological assays (e.g., IC50 variability) be resolved?
Answer:
- Controlled Replication:
- Standardize assay conditions (e.g., buffer pH, temperature, cell passage number).
- Include positive controls (e.g., known inhibitors) to validate experimental setups.
- Analytical Validation:
- Use LC-MS to confirm compound integrity post-assay.
- Perform dose-response curves in triplicate to assess reproducibility .
Advanced: What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
Answer:
- ADME Prediction:
- SwissADME : Predicts logP (lipophilicity), bioavailability, and blood-brain barrier permeability.
- Molecular Dynamics (MD) : Simulates membrane permeability using GROMACS .
- Metabolism:
Advanced: How can in vitro-to-in vivo translation challenges be addressed for this compound?
Answer:
- Pharmacokinetic Studies:
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction.
- Microsomal Stability : Assess hepatic metabolism using rat/human liver microsomes.
- Toxicity Screening:
- Ames Test : Evaluate mutagenicity.
- hERG Assay : Mitigate cardiac toxicity risks .
Advanced: What strategies can resolve spectral ambiguities in NMR data (e.g., overlapping peaks)?
Answer:
- 2D NMR Techniques:
- HSQC to correlate 1H-13C signals.
- NOESY to resolve spatial proximity of protons (e.g., distinguishing aromatic vs. aliphatic environments).
- Dynamic NMR : Vary temperature to separate coalesced peaks (e.g., rotamers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
